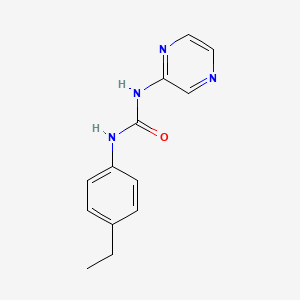
N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea
説明
N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea, also known as EPTU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EPTU is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a useful tool for studying different cellular processes.
科学的研究の応用
N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has been used in various scientific research studies due to its potential applications in different fields. One of the most common applications of N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea is in the study of cancer. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has also been used in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has been shown to have neuroprotective effects, making it a potential therapeutic agent for these disorders.
作用機序
The mechanism of action of N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in the regulation of various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects
N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has various biochemical and physiological effects, making it a useful tool for studying different cellular processes. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has also been shown to have neuroprotective effects, protect against oxidative stress, and inhibit inflammation.
実験室実験の利点と制限
N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available for research purposes. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has also been shown to have low toxicity, making it a safe compound to use in cell culture and animal studies. However, there are also limitations to the use of N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea in lab experiments. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has poor solubility in water, which can make it difficult to use in some experimental settings. Additionally, the mechanism of action of N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea. One area of interest is the development of N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea-based anti-cancer drugs. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has been shown to inhibit the growth of cancer cells, and further research is needed to determine its potential as a therapeutic agent for different types of cancer. Another area of interest is the study of N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea in neurological disorders. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent for these disorders. Finally, further research is needed to understand the mechanism of action of N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea and its potential interactions with other compounds.
特性
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-3-(4-propan-2-ylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-4-19-10-9-14(18-19)17-15(20)16-13-7-5-12(6-8-13)11(2)3/h5-11H,4H2,1-3H3,(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPSZIVTXBMZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)NC(=S)NC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-pyrazol-3-yl)-3-[4-(propan-2-yl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4287168.png)





![N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4287201.png)




![methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4287239.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4287241.png)
![N-cyclopentyl-2-{[4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4287242.png)